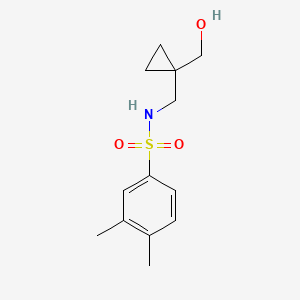

N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide is an organic compound that features a cyclopropyl group, a hydroxymethyl group, and a benzenesulfonamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide typically involves multiple steps:

Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagents.

Introduction of the hydroxymethyl group: This step involves the hydroxymethylation of the cyclopropyl group, which can be carried out using formaldehyde and a base.

Sulfonamide formation: The final step involves the reaction of the hydroxymethylcyclopropyl intermediate with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.

Analyse Des Réactions Chimiques

Types of Reactions

N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzenesulfonamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of the corresponding carboxylic acid derivative.

Reduction: Formation of the primary amine derivative.

Substitution: Formation of nitro or halogenated derivatives of the benzenesulfonamide moiety.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been investigated for its role as a pharmacological agent . Its structural features suggest potential interactions with biological targets, particularly in the treatment of conditions like asthma and pulmonary hypertension. The compound's ability to act as an intermediate in synthesizing other pharmacologically active substances enhances its relevance in drug development.

Synthesis of Active Pharmaceutical Ingredients (APIs)

Recent studies highlight the compound's utility in synthesizing 1-thiopurine methyltransferase cyclopropyl acetic acid , which is significant for developing treatments for chronic respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma. The synthesis method involves straightforward steps that yield high purity products suitable for industrial applications .

Antipsychotic Activity

Research has indicated that derivatives of cyclopropyl methylamines, similar to N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide, exhibit selectivity for serotonin 2C receptors. These compounds have shown promise in antipsychotic activity due to their functional selectivity, which could lead to fewer side effects compared to traditional antipsychotics .

Environmental Applications

The compound's sulfonamide group may offer potential in environmental chemistry, particularly in the degradation of pollutants. Research into aromatic pollutants has shown that similar compounds can act as hole scavengers in photoelectrocatalytic processes, suggesting a pathway for utilizing this compound in environmental remediation strategies .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, the sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria, thereby exhibiting antibacterial activity. The cyclopropyl group can enhance the binding affinity and specificity of the compound to its molecular targets.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-((1-(hydroxymethyl)cyclopropyl)methyl)-benzenesulfonamide: Lacks the dimethyl substitution on the benzene ring.

N-((1-(hydroxymethyl)cyclopropyl)methyl)-4-methylbenzenesulfonamide: Contains only one methyl group on the benzene ring.

N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,5-dimethylbenzenesulfonamide: Has the methyl groups in different positions on the benzene ring.

Uniqueness

N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide is unique due to the specific positioning of the dimethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of the cyclopropyl and sulfonamide functionalities also provides a distinct structural framework that can be exploited for various applications.

Activité Biologique

N-((1-(hydroxymethyl)cyclopropyl)methyl)-3,4-dimethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse sources.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H17N1O2S

- Molecular Weight : 253.35 g/mol

This compound features a sulfonamide group which is known for its diverse biological activities, particularly in medicinal chemistry.

Antimicrobial Properties

Sulfonamides, including this compound, are recognized for their antimicrobial properties. They inhibit bacterial growth by interfering with folate synthesis. The specific activity of this compound against various bacterial strains has been documented in several studies.

- Mechanism of Action : The compound acts as a competitive inhibitor of the enzyme dihydropteroate synthase, crucial in the bacterial folate biosynthesis pathway .

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives. This compound has shown promising results in inhibiting the proliferation of cancer cell lines.

- Case Study : In vitro tests demonstrated that this compound reduced cell viability in breast cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Anti-inflammatory Effects

There is evidence suggesting that sulfonamides possess anti-inflammatory properties. This may be attributed to their ability to inhibit the production of inflammatory cytokines.

- Research Findings : A study indicated that this compound significantly decreased levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

N-[[1-(hydroxymethyl)cyclopropyl]methyl]-3,4-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3S/c1-10-3-4-12(7-11(10)2)18(16,17)14-8-13(9-15)5-6-13/h3-4,7,14-15H,5-6,8-9H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVOIICYDGVOEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2(CC2)CO)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.